N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-15(2)13-25-18-11-16(5-7-19(18)31-14-23(3,4)22(25)26)24-32(27,28)17-6-8-20-21(12-17)30-10-9-29-20/h5-8,11-12,15,24H,9-10,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWPRPOZHRTBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article reviews the biological activity of this compound based on existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C23H30N2O6S
- Molecular Weight: 462.66 g/mol
The structure includes a benzoxazepin ring system and a sulfonamide group, which are known to influence biological activity significantly. The presence of isobutyl and dimethyl groups contributes to its lipophilicity and potential pharmacokinetic properties.
Research indicates that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) have been studied for their ability to inhibit receptor-interacting protein 1 (RIP1) kinase. Dysregulation of RIP1 kinase is implicated in various inflammatory diseases and cancer pathways. By inhibiting this kinase, the compound may offer therapeutic benefits in neurodegenerative diseases and cancer treatment.
In Vitro Studies
In vitro studies have demonstrated that derivatives of the benzoxazepin structure can modulate apoptosis and necrosis signaling pathways. For example, compounds with similar scaffolds have been shown to interact with apoptotic pathways in cancer cell lines.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-isobutyl-3,3-dimethyl-4-oxo-benzoxazepin) | Benzoxazepin core | Potential RIP1 inhibition |
| 4-chloro-N-(5-isobutyl...) | Chloro substitution | Anti-inflammatory properties |
| Benzamide derivatives | Various substitutions | Diverse antimicrobial activities |
Pharmacokinetics
The lipophilic nature of the compound suggests favorable absorption characteristics. Research into similar compounds indicates that modifications in substituent groups can enhance bioavailability and tissue distribution.
Future Directions for Research
Further research is warranted to fully elucidate the biological activity of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) specifically regarding:
- In Vivo Studies: Comprehensive animal studies to assess therapeutic efficacy and safety.
- Mechanistic Studies: Detailed investigations into the specific pathways influenced by RIP1 inhibition.
- Structure-Activity Relationship (SAR) Studies: Exploration of how variations in chemical structure affect biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The target compound is compared to two analogs (Table 1):
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to .
Key Observations:
- The benzamide group in lacks the sulfonamide’s acidic proton, reducing its ability to participate in ionic interactions.
Molecular Weight :
Bioactivity and Pharmacological Implications
Bioactivity Profile Correlation ():
Hierarchical clustering of compounds based on bioactivity profiles reveals that structural similarity often correlates with shared modes of action. For example:
- The sulfonamide-containing compounds (target and ) may target enzymes like carbonic anhydrase IX or ROCK1 kinase, where sulfonamide groups are known to bind catalytic zinc ions or active-site pockets .
- The benzamide analog may exhibit activity toward kinases or GPCRs, as benzamide scaffolds are common in kinase inhibitors (e.g., imatinib derivatives) .
Docking and Binding Efficiency ():
Chemical space docking studies indicate that substituent bulk and polarity influence docking scores:
- The dihydrodioxine ring in the target compound may enhance binding to hydrophilic pockets due to its oxygen atoms, whereas the dimethoxy groups in provide steric bulk without additional H-bond donors.
- The benzamide in likely adopts a planar conformation, favoring interactions with flat binding sites (e.g., ATP pockets in kinases).
Spectroscopic and Structural Analysis ():
NMR comparisons of analogous compounds reveal that substituent placement alters chemical shifts in specific regions:
- Regions A (positions 39–44) and B (positions 29–36) show distinct chemical shifts for the target compound compared to and , directly reflecting the electronic environment of the sulfonamide/dihydrodioxine group. For example, the dihydrodioxine’s oxygen atoms may deshield nearby protons, shifting signals downfield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
